[Bis(4-methoxyphenyl)methyl](methyl)amine
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Overview
Description
Bis(4-methoxyphenyl)methylamine is an organic compound with the molecular formula C16H19NO2. It is known for its applications in organic synthesis and as an intermediate in the production of various chemicals. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to a central nitrogen atom, which is also bonded to a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)methylamine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of Bis(4-methoxyphenyl)methylamine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Bis(4-methoxyphenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxydiphenylamine: Similar structure but lacks the methyl group on the nitrogen atom.
4-Methoxyphenethylamine: Contains a single 4-methoxyphenyl group attached to an ethylamine chain
Uniqueness
Bis(4-methoxyphenyl)methylamine is unique due to its dual 4-methoxyphenyl groups and the presence of a methyl group on the nitrogen atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1,1-bis(4-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C16H19NO2/c1-17-16(12-4-8-14(18-2)9-5-12)13-6-10-15(19-3)11-7-13/h4-11,16-17H,1-3H3 |
InChI Key |
MGUFSFOYKKOOSU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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